molecular formula C11H8O3 B8697037 6-Methoxynaphthalene-1,2-dione CAS No. 21905-91-9

6-Methoxynaphthalene-1,2-dione

Cat. No.: B8697037
CAS No.: 21905-91-9
M. Wt: 188.18 g/mol
InChI Key: YIFKXAJBSQRUGI-UHFFFAOYSA-N
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Description

6-Methoxynaphthalene-1,2-dione is an organic compound with the molecular formula C11H8O3 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the 6th position and two ketone groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxynaphthalene-1,2-dione typically involves the methoxylation of naphthalene derivatives followed by oxidation. One common method includes the use of 2-methoxynaphthalene as a starting material, which undergoes oxidation to form the desired dione. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups, forming diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 6-Methoxy-1,2-dihydroxynaphthalene.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxynaphthalene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxynaphthalene-1,2-dione in biological systems involves its interaction with various molecular targets. It can inhibit bacterial enzymes by binding to their active sites, thereby disrupting essential metabolic pathways. The compound’s quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .

Comparison with Similar Compounds

  • 2-Hydroxy-6-methoxynaphthalene-1,4-dione
  • 6-Methoxy-2-naphthaldehyde
  • 6-Methoxy-2-naphthoic acid

Comparison: 6-Methoxynaphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

21905-91-9

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

6-methoxynaphthalene-1,2-dione

InChI

InChI=1S/C11H8O3/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h2-6H,1H3

InChI Key

YIFKXAJBSQRUGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=O)C=C2

Origin of Product

United States

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